molecular formula C23H18N2O2S B2688457 2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 395657-77-9

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2688457
CAS No.: 395657-77-9
M. Wt: 386.47
InChI Key: RADULSPWSGEFFM-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a phenyl-thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.

    Coupling with Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the thiazole derivative in the presence of a palladium catalyst.

    Formation of Benzamide Core: The benzamide core is formed by reacting the intermediate with 2-methoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group and the thiazole ring can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-21-13-6-5-12-19(21)22(26)24-18-11-7-10-17(14-18)20-15-28-23(25-20)16-8-3-2-4-9-16/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADULSPWSGEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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